
5-Methyl-5-piperonylhydantoin
Overview
Description
5-Methyl-5-piperonylhydantoin is a derivative of hydantoin, which is a heterocyclic organic compound with a 5-membered ring containing two nitrogen atoms at positions 1 and 3, and a ketone and an imine functional group at positions 2 and 4, respectively. The methyl and piperonyl groups are substitutions that modify the chemical and physical properties of the hydantoin ring.
Synthesis Analysis
The synthesis of hydantoin derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 5-hydroxy-5-methylhydantoin nucleoside involves the protection of the nucleoside and its incorporation into oligodeoxyribonucleotides . Similarly, 5-methylenehydantoins and their derivatives can be obtained through different synthetic routes, including reactions like Diels–Alder, epoxidation, and conjugate addition . The synthesis of 5-methylhydantoin derivatives often requires specific conditions and reagents to achieve the desired substitution patterns .
Molecular Structure Analysis
The molecular structure of 5-methylhydantoin and its derivatives has been studied using various techniques, including X-ray diffraction and theoretical calculations. For example, the crystal structure of certain 5-arylidenehydantoin derivatives has been solved, providing insights into the three-dimensional arrangement of these molecules . Additionally, the molecular structure and vibrational spectra of 5-methylhydantoin have been investigated, with a focus on the electronic structure and stabilizing orbital interactions .
Chemical Reactions Analysis
Hydantoin derivatives can participate in a variety of chemical reactions. The reactivity of 5-methylenehydantoins with different nucleophiles and electrophilic reagents has been explored, indicating that the hydantoin ring is a poor electron-withdrawing group . The protonation of 5-methylhydantoin and its thio derivatives in the gas phase has also been studied, revealing insights into the tautomeric forms and proton affinities of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methylhydantoin derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of (S)-5-isopropyl-5-methyl-2-thiohydantoin provided information on its crystal structure and hydrogen-bonding patterns . The thermal properties and polymorphism of 5-methylhydantoin have been studied using techniques like differential scanning calorimetry and Raman spectroscopy, identifying different polymorphs with distinct crystallographic arrangements .
Scientific Research Applications
Serotonin Receptor Ligand Research
Studies on phenylpiperazine derivatives of aromatic methylhydantoin, which includes compounds similar to 5-Methyl-5-piperonylhydantoin, have shown that these compounds have significant affinities for serotonin receptors. Particularly, compounds from this group have demonstrated high activity at α1D-adrenoceptor subtypes, and one compound specifically exhibited high affinity and selectivity for the 5-HT7 serotonin receptor (Handzlik et al., 2014).
Anticholinesterase Activity
Research on similar compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine has shown potent anti-acetylcholinesterase activity. These types of compounds have demonstrated high selectivity for acetylcholinesterase over butyrylcholinesterase and have shown promising potential in treating cognitive disorders (Sugimoto et al., 1995).
DNA Research
5-Hydroxy-5-methylhydantoin, a related compound, has been studied for its role in DNA. It is a nucleobase lesion induced by ionizing radiation on thymine residue in DNA. Research has focused on synthesizing protected nucleoside derivatives containing 5-hydroxy-5-methylhydantoin moieties for DNA studies (Guy et al., 1993).
Reactivity Studies
Research into the reactivity of compounds like 5-Methylenehydantoin, a related compound, reveals that it can undergo a variety of reactions, including Diels–Alder and conjugate addition reactions. This highlights the potential for using such compounds in various chemical synthesis processes (Fraile et al., 2011).
Antiviral Research
Studies have shown that compounds like 5-(3,4-dichlorophenyl) methylhydantoin can inhibit the replication of viruses like poliovirus. This suggests potential applications of 5-Methyl-5-piperonylhydantoin or similar compounds in antiviral drug development (Vance et al., 1997).
Future Directions
The future directions of research on 5-Methyl-5-piperonylhydantoin could involve further exploration of its synthesis, chemical reactions, and potential applications. As with all areas of chemical research, advancements in technology and methodology will likely lead to new discoveries and applications .
properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-12(10(15)13-11(16)14-12)5-7-2-3-8-9(4-7)18-6-17-8/h2-4H,5-6H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRYEKZAKBJMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949200 | |
| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-piperonylhydantoin | |
CAS RN |
26332-10-5 | |
| Record name | 5-(1,3-Benzodioxol-5-ylmethyl)-5-methyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26332-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-5-piperonylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026332105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-4H-imidazole-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-5-piperonylhydantoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




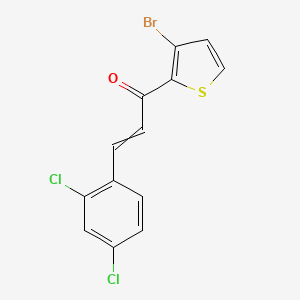
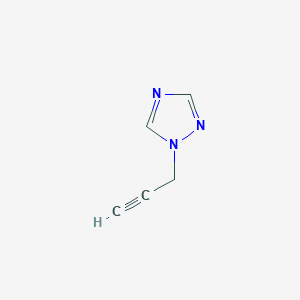

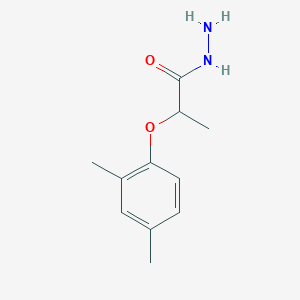

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)
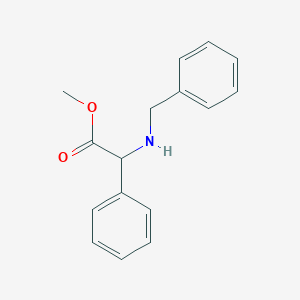
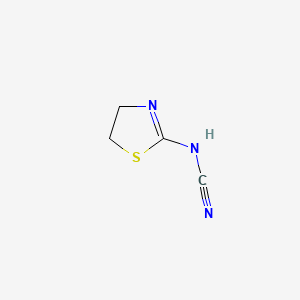
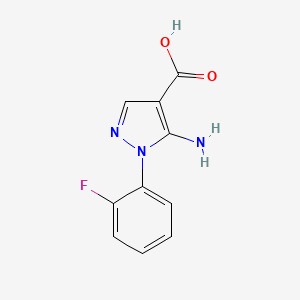



![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)